molecular formula C14H21NO2 B13854715 (-)-N,N-Bisdesmethyl Tramadol

(-)-N,N-Bisdesmethyl Tramadol

Cat. No.: B13854715
M. Wt: 235.32 g/mol
InChI Key: QNPPIKMBCJUUTG-GXTWGEPZSA-N
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Description

(-)-N,N-Bisdesmethyl Tramadol is a derivative of tramadol, an opioid analgesic used to treat moderate to severe pain. Tramadol is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake. This compound is one of the metabolites formed during the metabolism of tramadol in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-N,N-Bisdesmethyl Tramadol typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or hydrobromic acid (HBr) in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups from the nitrogen atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(-)-N,N-Bisdesmethyl Tramadol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent form, tramadol.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced tramadol, and various substituted analogs with potentially different pharmacological profiles.

Scientific Research Applications

(-)-N,N-Bisdesmethyl Tramadol has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of tramadol.

    Biology: The compound is studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.

    Medicine: Research focuses on its potential therapeutic effects and side effects compared to tramadol.

    Industry: It is used in the development of new analgesic drugs with improved efficacy and safety profiles.

Mechanism of Action

(-)-N,N-Bisdesmethyl Tramadol exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor. It also inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic properties. The compound’s dual mechanism of action contributes to its effectiveness in pain management.

Comparison with Similar Compounds

Similar Compounds

    Tramadol: The parent compound with similar analgesic properties but different metabolic profile.

    O-desmethyltramadol: Another metabolite of tramadol with higher affinity for opioid receptors.

    Codeine: An opioid analgesic with a similar mechanism of action but different chemical structure.

Uniqueness

(-)-N,N-Bisdesmethyl Tramadol is unique due to its specific metabolic pathway and its dual mechanism of action, which combines opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This combination provides a broader spectrum of analgesic effects compared to other similar compounds.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m0/s1

InChI Key

QNPPIKMBCJUUTG-GXTWGEPZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@]2(CCCC[C@H]2CN)O

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)O

Origin of Product

United States

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